

What is the chemical structure of Antibacterial agent 217?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 217*

Cat. No.: *B15567389*

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties and biological activity of **Antibacterial Agent 217** and the similarly named compound L-681,217.

Antibacterial Agent 217 (Compound 24)

Antibacterial Agent 217, also identified as Compound 24 in recent literature, is a novel thiazole-fused bisnoralcohol derivative.^[1] This compound has demonstrated moderate antibacterial activity, specifically against *Staphylococcus* species, and is noted for its lack of cytotoxicity and hemolytic effects.^{[1][2]}

Chemical Structure

The chemical structure of **Antibacterial Agent 217** (Compound 24) is a disubstituted N-phenyl thiourea derivative fused with a bisnoralcohol moiety.^[1]

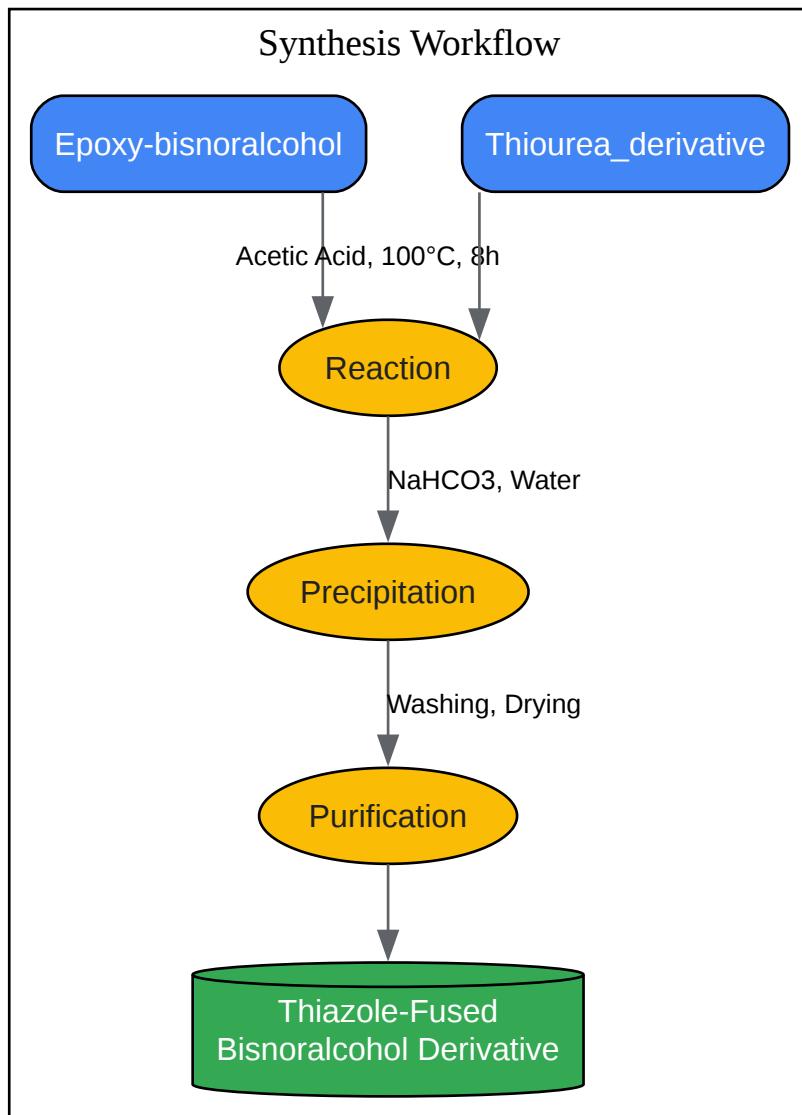
(The precise chemical structure of Compound 24 is depicted in the 2024 ACS Omega paper by Roy S, et al. Due to copyright restrictions, the image cannot be reproduced here. Please refer to the original publication for the exact structural formula.)

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of Agent 217 (Compound 24) was determined by its Minimum Inhibitory Concentration (MIC) against a panel of bacteria. The results are summarized in the table below.^[1]

Bacterial Strain	Abbreviation	MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)	Sa23	32
Staphylococcus aureus (ATCC 700699)	Sa99	32
Staphylococcus aureus Newman	SaN	32
Staphylococcus epidermidis (ATCC 700296)	Se	32
Enterococcus faecalis (ATCC 29212)	Ef12	>64
Enterococcus faecalis (ATCC 51299)	Ef99	>64
Enterococcus faecium (ATCC 700221)	Efm21	>64
Bacillus subtilis (ATCC 6623)	Bs	>64

Data sourced from Roy S, et al. ACS Omega. 2024.[1]


Experimental Protocols

The synthesis of the library of thiazole-fused bisnoralcohol derivatives, including Compound 24, involves a key step where an epoxy-bisnoralcohol is reacted with a thiourea derivative.[1]

Procedure:

- An epoxy-bisnoralcohol (0.5 mmol) and the respective thiourea derivative (0.55 mmol) are combined in acetic acid (5 mL) in a round-bottom flask.
- The mixture is heated to 100 °C for 8 hours.
- After the reaction is complete, sodium bicarbonate is carefully added to neutralize the acetic acid, followed by the addition of water to precipitate the product.

- The precipitate is washed thoroughly with water and dried under a vacuum to yield the pure product.
- If necessary, recrystallization from acetonitrile is performed to achieve higher purity.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthetic workflow for Thiazole-Fused Bisnoralcohol Derivatives.

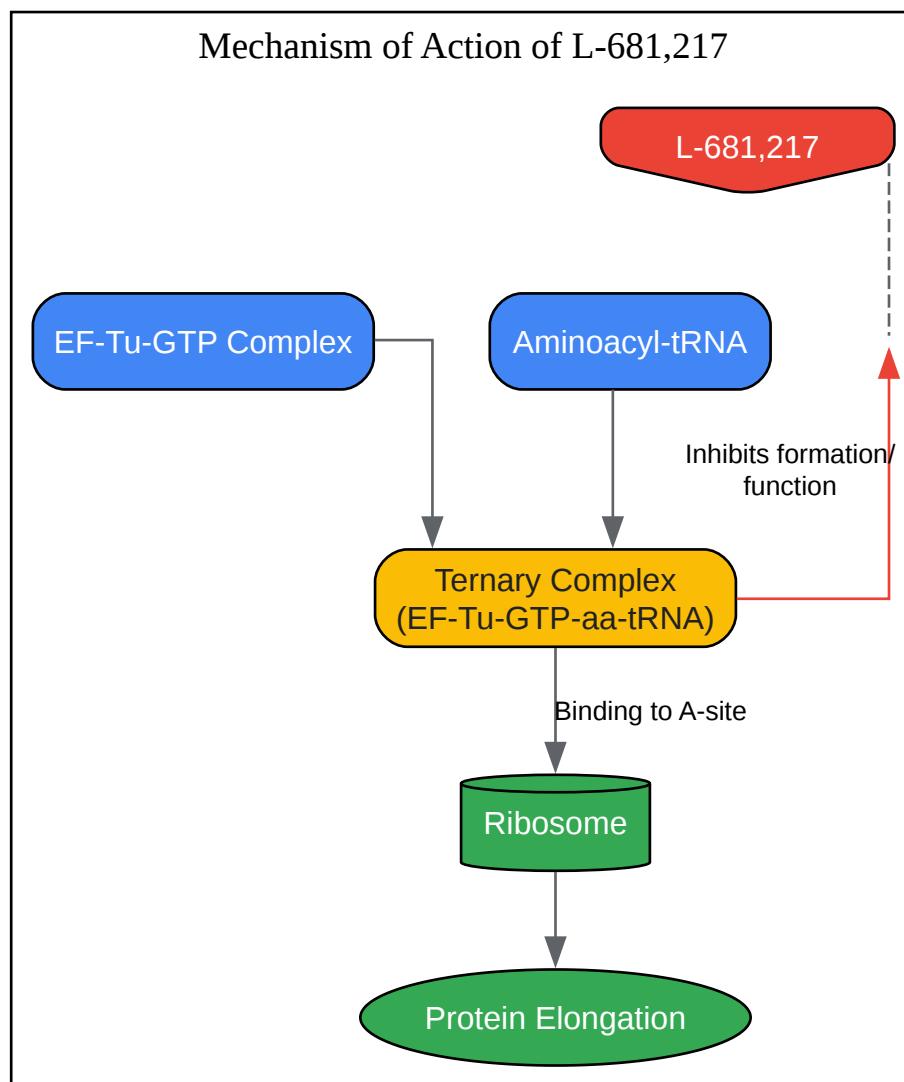
The antibacterial activity was assessed using a broth microdilution method to determine the MIC values.

Procedure:

- Bacterial strains are cultured in appropriate growth media.
- A serial dilution of the test compound (e.g., Compound 24) is prepared in a 96-well microtiter plate.
- Each well is inoculated with a standardized bacterial suspension.
- The plates are incubated under suitable conditions for bacterial growth.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Vancomycin is used as a positive control, while DMSO and growth media serve as negative controls.[\[1\]](#)

L-681,217: An Elfamycin Antibiotic

L-681,217 is a structurally distinct antibiotic belonging to the elfamycin family, originally isolated from *Streptomyces cattleya*. It is important to differentiate this compound from **Antibacterial Agent 217** (Compound 24) despite the similarity in their numerical designation.


Chemical Structure

The chemical formula for L-681,217 is $C_{36}H_{53}NO_{10}$.

(A visual representation of L-681,217's structure can be found on chemical supplier websites and in the cited literature. For copyright reasons, it is not reproduced here.)

Mechanism of Action

L-681,217 inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[\[3\]](#) EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation. By binding to EF-Tu, L-681,217 interferes with this process, leading to the cessation of protein synthesis and ultimately bacterial cell death.

[Click to download full resolution via product page](#)

Inhibition of bacterial protein synthesis by L-681,217 via EF-Tu.

Quantitative Data: Biological Activity

The activity of L-681,217 has been quantified in various assays.

Assay	Organism/System	Value
poly(U)-dependent poly(Phe) synthesis	E. coli	EC ₅₀ = 0.4 μM
EF-Tu-associated GTPase activity	E. coli	EC ₅₀ = 6 μM
poly(U)-dependent poly(Phe) synthesis	S. aureus	EC ₅₀ > 1000 μM

Experimental Protocols

A sensitive CFPS assay can be used to evaluate the inhibitory activity of compounds like L-681,217.[3]

Procedure:

- A cell-free extract containing the necessary machinery for transcription and translation (e.g., from E. coli) is prepared.
- A DNA template encoding a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), is added to the extract.
- The test compound (L-681,217) is added at various concentrations.
- The reaction is incubated to allow for protein synthesis.
- The amount of synthesized reporter protein is quantified, typically by measuring fluorescence.
- The concentration of the inhibitor that reduces protein synthesis by 50% (IC₅₀ or EC₅₀) is determined.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Antibacterial agent 217?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15567389#what-is-the-chemical-structure-of-antibacterial-agent-217>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com